Astragalin
Overview
Description
Astragalin, also known as kaempferol-3-O-glucoside, is a naturally occurring flavonoid found in various plants such as Phytolacca americana (American pokeweed) and Phegopteris connectilis (a type of fern). It is also present in wine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, cardioprotective, antiobesity, antiosteoporotic, anticancer, antiulcer, and antidiabetic activities .
Mechanism of Action
Target of Action
Astragalin, a type of flavonoid glycoside, interacts with various molecular targets such as transcription factors (NF-κB, TNF-α, and TGF-β1), enzymes (iNOS, COX-2, PGE2, MMP-1, MMP-3, MIP-1α, COX-2, PGE-2, HK2, AChe, SOD, DRP-1, DDH, PLCγ1, and GPX), kinases (JNK, MAPK, Akt, ERK, SAPK, IκBα, PI3K, and PKCβ2), cell adhesion proteins (E-cadherin, vimentin PAR-2, and NCam), apoptotic and antiapoptotic proteins (Beclin-1, Bcl-2, Bax, Bcl-xL, cytochrome c, LC3A/B, caspase-3, caspase-9, procaspase-3, procaspase-8, and IgE), and inflammatory cytokines (SOCS-3, SOCS-5, IL-1β, IL-4, IL-6, IL-8, IL-13, MCP-1, CXCL-1, CXCL-2, and IFN-γ) .
Mode of Action
This compound exerts its effects by regulating and modulating these targets. For instance, it has been found to possess inhibitory effects on inflammation-related factors and protein levels in various in vitro cell models, such as macrophages, microglia, and epithelial cells .
Biochemical Pathways
This compound regulates complex signaling networks, including NF-κB, MAPK, JAK/STAT pathways . It also promotes the intrinsic and extrinsic coagulation system . In addition, it has been found to be involved in the biosynthesis of kaempferol and this compound from naringenin in Escherichia coli .
Result of Action
This compound demonstrates promising anti-inflammatory potential in various models of inflammatory diseases . It has been found to effectively alleviate neuroinflammation and brain damage, and it also demonstrates significant anti-inflammatory effects on both large and small intestinal epithelial cells . Moreover, this compound has been shown to increase whole blood viscosity (WBV), plasma viscosity (PV), erythrocyte sedimentation rate (ESR), and packed cell volume (PCV), revealing its procoagulant effects .
Action Environment
Environmental factors like air pollutants may result in considerable production of reactive oxygen species in the airways. This compound, isolated from leaves of persimmon and green tea, can be effective in alleviating ROS-prompted bronchial fibrosis as it has the capability to inhibit autophagosome formation in the airways .
Biochemical Analysis
Biochemical Properties
Astragalin interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biochemical reactions. It has been reported to exhibit multiple pharmacological properties including antioxidant , anti-inflammatory , anticancer , neuroprotective , and cardioprotective properties. These properties are largely attributed to its ability to modulate various molecular targets such as transcription factors (NF- κ B, TNF- α, and TGF- β 1), enzymes (iNOS, COX-2, PGE2, MMP-1, MMP-3, MIP-1 α, COX-2, PGE-2, HK2, AChe, SOD, DRP-1, DDH, PLC γ 1, and GPX), kinases (JNK, MAPK, Akt, ERK, SAPK, I κ B α, PI3K, and PKC β 2), cell adhesion proteins (E-cadherin, vimentin PAR-2, and NCam), apoptotic and antiapoptotic proteins (Beclin-1, Bcl-2, Bax, Bcl-x L, cytochrome c, LC3A/B, caspase-3, caspase-9, procaspase-3, procaspase-8, and IgE), and inflammatory cytokines (SOCS-3, SOCS-5, IL-1 β, IL-4, IL-6, IL-8, IL-13, MCP-1, CXCL-1, CXCL-2, and IFN- γ ) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to alleviate neuroinflammation and brain damage in SAMP8 mice . It also demonstrates significant anti-inflammatory effects on both large and small intestinal epithelial cells . Furthermore, this compound has been shown to inhibit the proliferation and diffusion of human colon cancer HCT116 cells by inducing apoptosis and cell cycle arrest .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to suppress inflammation and oxidative stress via targeting the TLR4/NF-κB pathway, alleviate pain via modulating the ERK pathway, inhibit tumors via functioning the PI3K/AKT, MAPK, and JAK/STAT pathways, ameliorate neuropathy via modulating the HO-1/MAPK, P13K/Akt, SIRT1, and Notch/HES-1-NF-κB pathways, attenuate respiratory diseases via targeting the TLR4-PKCβ2-NADPH and MAPK pathways, improve osteoarthritis and osteoporosis via mediating the BMP pathway, and treat ulcerative colitis via modulating the NF-κB pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown changes in its effects over time. For instance, it has been reported that this compound alleviates cognitive deficits and neuronal damage in SAMP8 mice when given daily by gavage for 2 months . Furthermore, this compound has been shown to have good procoagulant effects by promoting the intrinsic and extrinsic coagulation system .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on SAMP8 mice, the learning and memory deficits were alleviated and neuronal damage in the hippocampus were inhibited after the mice were given this compound (5 mg/kg or 10 mg/kg) daily by gavage for 2 months .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been reported that this compound could be subjected to structural optimization to ameliorate its chemical accessibility, to optimize its absorption profiles, and to synthesize its more effective analogues .
Transport and Distribution
It has been reported that this compound possesses anti-neuroinflammatory activity, suggesting its potential to cross the blood-brain barrier and exert effects in the brain .
Subcellular Localization
It has been reported that this compound alleviates neuroinflammation and brain damage in SAMP8 mice, suggesting its potential to interact with neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Astragalin can be synthesized through the glycosylation of kaempferol. The process involves the reaction of kaempferol with a suitable glycosyl donor in the presence of a catalyst. Common glycosyl donors include glucose derivatives, and catalysts such as Lewis acids or enzymes can be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources. Plants like Cuscuta chinensis and Cassia alata are rich sources of this compound. The extraction process involves the use of solvents like methanol or ethanol to isolate the compound from plant materials. The extract is then purified using techniques such as chromatography to obtain pure this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroflavonoids .
Scientific Research Applications
Astragalin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of flavonoids in various chemical reactions.
Biology: this compound is studied for its effects on cellular processes, including its antioxidant and anti-inflammatory activities.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, diabetes, and cardiovascular diseases. Its neuroprotective and anti-inflammatory properties make it a candidate for treating neurodegenerative diseases and inflammatory conditions.
Industry: this compound is used in the development of nutraceuticals and functional foods due to its health-promoting properties
Comparison with Similar Compounds
- Quercetin
- Kaempferol
- Rutin
- Myricetin
- Luteolin
Astragalin’s unique combination of glycosylation and pharmacological properties makes it a valuable compound for various scientific and therapeutic applications.
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15-,17+,18-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUKWEQWGBDDQB-QSOFNFLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017739 | |
Record name | Astragalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Astragalin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037429 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
480-10-4 | |
Record name | Astragalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Astragalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Astragalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-1-Benzopyran-4-one, 3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASTRAGALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APM8UQ3Z9O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Astragalin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037429 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 °C | |
Record name | Astragalin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037429 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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